molecular formula C12H17NO6 B8642261 (S)-4-(1-AMINOETHYL)PHENOL

(S)-4-(1-AMINOETHYL)PHENOL

Cat. No.: B8642261
M. Wt: 271.27 g/mol
InChI Key: DAXZTBVSSNGGTB-OJXSLLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-methyl-p-hydroxybenzylamine L-malate is a chiral compound that combines the properties of an amine and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-methyl-p-hydroxybenzylamine L-malate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methyl-p-hydroxybenzylamine and L-malic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-alpha-methyl-p-hydroxybenzylamine L-malate.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-methyl-p-hydroxybenzylamine L-malate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and optimization of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-alpha-methyl-p-hydroxybenzylamine L-malate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-alpha-methyl-p-hydroxybenzylamine L-malate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ®-alpha-methyl-p-hydroxybenzylamine L-malate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Citrulline Malate: A compound used in sports supplements for its potential to enhance exercise performance.

    L-Citrulline: An amino acid that serves as a precursor to arginine and is involved in nitric oxide production.

    L-Malic Acid: A naturally occurring compound involved in the tricarboxylic acid cycle.

Uniqueness

®-alpha-methyl-p-hydroxybenzylamine L-malate is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1

InChI Key

DAXZTBVSSNGGTB-OJXSLLNDSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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